molecular formula C21H22N4O4S B2491419 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396877-12-5

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2491419
CAS No.: 1396877-12-5
M. Wt: 426.49
InChI Key: YTEUZEBIWIDGKM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Development of Novel Derivatives

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves intricate chemical processes. The precursor, 3-Benzylidene phthalide, is used to synthesize new 1,3,4-oxadiazole derivatives through a series of reactions, highlighting the compound's role in creating new chemical entities (Younis, 2011).

Antimicrobial and Antioxidant Activities

Various derivatives of the compound have been studied for their antimicrobial and antioxidant properties. For instance, novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides showed potent antibacterial activity and modest toxicity, emphasizing the compound's potential in developing new antibacterial agents (Abbasi et al., 2022). Similarly, the synthesis and evaluation of some 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives revealed their antioxidant activity, suggesting the compound's role in generating new antioxidant agents (George et al., 2010).

Structural Analysis and Characterization

The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies. These studies are crucial for understanding the molecular structure and properties of such complex compounds (Sharma et al., 2016).

Potential in Drug Development

The compound's derivatives have shown promise in the development of novel drugs. For example, its use in synthesizing flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as potential acetylcholinesterase inhibitors highlights its significance in creating new therapeutic agents (Vidaluc et al., 1995).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Given the structural complexity of the molecule, it could potentially interact with multiple targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-20(22-15-4-5-16-17(12-15)28-10-9-27-16)24-21(7-2-1-3-8-21)19-23-18(25-29-19)14-6-11-30-13-14/h4-6,11-13H,1-3,7-10H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEUZEBIWIDGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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